molecular formula C18H17N3O5 B2369395 8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1021206-14-3

8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No. B2369395
CAS RN: 1021206-14-3
M. Wt: 355.35
InChI Key: ASSIGKZVMVAAAE-UHFFFAOYSA-N
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Description

8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide, also known as EOC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EOC belongs to the class of chromene derivatives, which are known for their various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Synthesis of Derivatives : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the core structure of the compound , react with S-methylisothiosemicarbazide hydroiodide, forming specific derivatives upon refluxing in different solvents, showcasing the compound's potential for varied chemical reactions and derivative formations (Vetyugova et al., 2018).

  • Formation of Schiff’s Bases : The compound's derivatives can undergo various reactions, such as the formation of Schiff’s bases, which are significant in synthesizing biologically active compounds (Čačić et al., 2009).

Biological Properties and Activities

  • Antimicrobial Activity : Some derivatives exhibit potent antimicrobial properties, suggesting potential applications in developing antibacterial and antifungal agents (El-Shaaer, 2012).

  • Anticancer Potential : Derivatives of the compound have shown to block AKT phosphorylation and induce cancer cell apoptosis, indicating its possible use in cancer therapy (Yin et al., 2013).

  • Antioxidant Properties : The compound's derivatives have been studied for their antioxidant activities, suggesting their potential application in oxidative stress-related conditions (Kadhum et al., 2011).

Pharmacological Significance

  • Overcoming Drug Resistance in Cancer : Derivatives of this compound have been shown to mitigate drug resistance in leukemia cells, indicating their potential in addressing multi-drug resistance in cancer treatments (Das et al., 2009).

  • GPR35 Agonist : A derivative of the compound acts as a potent and selective agonist for GPR35, a G protein-coupled receptor, which can be important in studying various physiological and pathological processes (Thimm et al., 2013).

properties

IUPAC Name

8-ethoxy-2-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-2-25-14-6-3-5-12-11-13(18(24)26-16(12)14)17(23)19-9-10-21-15(22)7-4-8-20-21/h3-8,11H,2,9-10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSIGKZVMVAAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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